Megastigmatrienone A Megastigmatrienone A Megastigmatrienone A is a natural product found in Nelumbo nucifera with data available.
Brand Name: Vulcanchem
CAS No.: 5492-79-5
VCID: VC3845600
InChI: InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+
SMILES: CC=CC=C1C(=CC(=O)CC1(C)C)C
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

Megastigmatrienone A

CAS No.: 5492-79-5

Cat. No.: VC3845600

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Megastigmatrienone A - 5492-79-5

Specification

CAS No. 5492-79-5
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+
Standard InChI Key CBQXHTWJSZXYSK-DVIJZSFDSA-N
Isomeric SMILES C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C
SMILES CC=CC=C1C(=CC(=O)CC1(C)C)C
Canonical SMILES CC=CC=C1C(=CC(=O)CC1(C)C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Configuration

Megastigmatrienone A is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one , reflecting its conjugated diene system and substituted cyclohexenone backbone. The stereochemical descriptor Z in position 4 and E in the butenylidene moiety creates a rigid, planar conformation that influences intermolecular interactions. The compound’s isomeric SMILES representation, C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C\text{C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C}, underscores the spatial arrangement of its functional groups .

Isomeric Variants and Nomenclature Challenges

The term "Megastigmatrienone" encompasses multiple isomeric forms, leading to nomenclature inconsistencies across sources. For instance, CAS Registry 38818-55-2 corresponds to (7E)-4,7,9-megastigmatrien-3-one , while 5492-79-5 refers to Tabanone, a synonym for Megastigmatrienone A . These discrepancies arise from differences in double-bond positioning and substituent orientation, necessitating careful verification of structural identifiers in experimental contexts.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molar Mass190.28 g/mol
Topological Polar Surface Area17.1 Ų
XLogP2.60
Rotatable Bonds1
Boiling Point (predicted)320–325°C

The compound’s moderate lipophilicity (XLogP=2.60\text{XLogP} = 2.60) facilitates membrane permeability, while its low polar surface area (17.1 Ų) aligns with observed blood-brain barrier penetration capabilities . Gas chromatography studies on non-polar columns report Kovats retention indices of 1473 (CP Sil 8 CB) and 1435 (HP-1) , critical for analytical identification in complex mixtures.

Synthetic Routes and Natural Occurrence

Biosynthetic Origins

Megastigmatrienone A occurs naturally in Styrax officinalis (storax) leaves, where its concentration varies with phenological stages . Volatile oil extracts from mature leaves show elevated yields, suggesting enzymatic activation during late growth phases .

Industrial Synthesis and Modification

Patent CN104312723A discloses a microwave-assisted method to optimize the isomer ratio of Megastigmatrienone derivatives. By irradiating crude extracts at 2.45 GHz for 5–10 minutes, technicians enhance the proportion of aroma-active isomers, improving sensory profiles in tobacco products. This process increases the relative abundance of trans-configured isomers by 12–18%, as quantified via GC-MS .

Analytical Characterization

Spectroscopic Profiles

  • Mass Spectrometry: The base peak at m/zm/z 175 corresponds to the loss of a methyl group (-CH3\text{-CH}_3) from the molecular ion (m/zm/z 190) .

  • Infrared Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the α,β-unsaturated ketone moiety .

Chromatographic Behavior

Column TypeActive PhaseRetention IndexConditions
CapillaryCP Sil 8 CB1473H₂ carrier, 3°C/min ramp
CapillaryHP-11435He carrier, 4°C/min ramp

Pharmacokinetic and ADMET Profiles

ADMET PropertyPredictionProbability
Human Intestinal AbsorptionHigh99.51%
Blood-Brain Barrier PenetrationModerate72.50%
CYP2D6 InhibitionLikely93.64%
P-glycoprotein SubstrateUnlikely92.67%

The compound’s favorable bioavailability (72.86% predicted) and mitochondrial localization tendency (59.79%) suggest potential therapeutic applications, though its inhibition of hepatic enzymes like CYP2D6 necessitates caution in drug co-administration scenarios.

Industrial Applications

Flavor and Fragrance Industry

As a key component in tobacco flavoring, Megastigmatrienone A contributes woody, amber-like undertones. Adjusting the Z:E isomer ratio from 1:2 to 1:4 intensifies smoky aroma perceptions, as validated by sensory panels in patent trials .

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